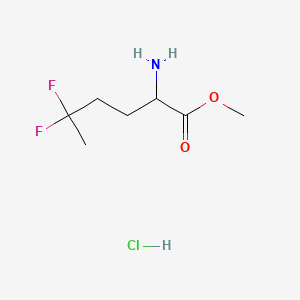
tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate is an organic compound with the molecular formula C12H15BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate typically involves the reaction of 2-bromo-6-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phenyl carbamates.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 2-bromo-6-fluoroaniline and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and protein modification. Its ability to form stable carbamate linkages makes it valuable in probing the active sites of enzymes .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its stability and reactivity make it suitable for applications in polymer science and surface modification .
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate involves the formation of covalent bonds with target molecules. The carbamate group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction is often reversible, allowing for the study of dynamic biological processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl (2-bromo-5-chlorophenethyl)(methyl)carbamate
- tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
Uniqueness
tert-Butyl (2-bromo-6-fluorophenyl)(methyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The presence of the tert-butyl group further enhances its stability and solubility, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-6-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)10-8(13)6-5-7-9(10)14/h5-7H,1-4H3 |
InChI Key |
ASCBSBOZKHMDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


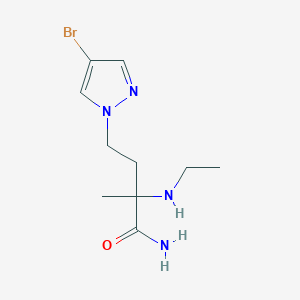
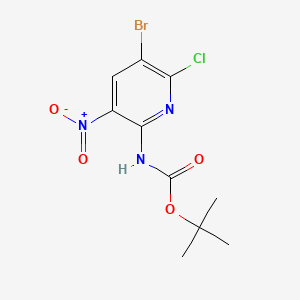
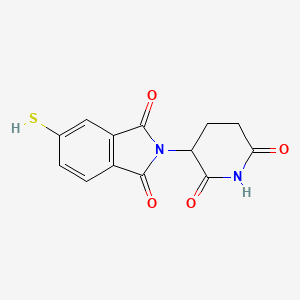
amine dihydrochloride](/img/structure/B15302997.png)

![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
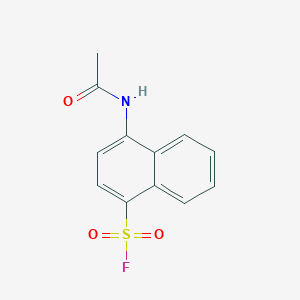
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
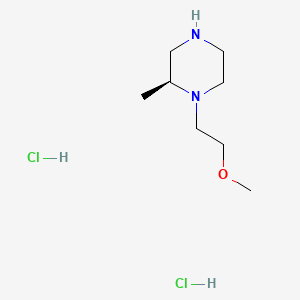
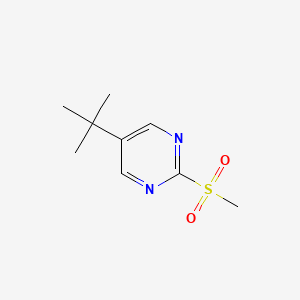
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
